2-Amino-chloroacetylamino-5-chloro-2'-fluorobenzophenone
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Overview
Description
2-Amino-chloroacetylamino-5-chloro-2’-fluorobenzophenone is a complex organic compound with the molecular formula C15H11Cl2FN2O2. This compound is a derivative of benzophenone, where specific hydrogen atoms have been replaced by amino, chloroacetylamino, and fluorine groups. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-chloroacetylamino-5-chloro-2’-fluorobenzophenone typically involves multiple steps. One common method includes the reduction of isoxazole using iron powder, toluene, and muriatic acid . This process results in the formation of the desired compound through a series of reactions that introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-chloroacetylamino-5-chloro-2’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminium hydride, which adds hydrogen to the molecule.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-chloroacetylamino-5-chloro-2’-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-chloroacetylamino-5-chloro-2’-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A simpler derivative of benzophenone with similar functional groups but lacking the chloroacetylamino and fluorine substitutions.
2-Amino-2’,5-dichlorobenzophenone: Another derivative with additional chlorine atoms, used in the synthesis of benzodiazepines.
Uniqueness
2-Amino-chloroacetylamino-5-chloro-2’-fluorobenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H7ClNO3P |
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Molecular Weight |
207.55 g/mol |
IUPAC Name |
(2-amino-3-chlorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
InChI Key |
ACBOFXPMZINTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)P(=O)(O)O |
Origin of Product |
United States |
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